MFCD01954015
Description
Typically, such comparisons focus on structural analogs (e.g., variations in substituents or metal centers) or functional analogs (compounds with similar applications). For this analysis, we will use representative examples from the evidence to illustrate a rigorous comparison framework .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-phenylmethoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4S/c1-3-36-31(35)28-26(23-15-13-21(2)14-16-23)20-38-30(28)33-29(34)25(18-32)17-24-11-7-8-12-27(24)37-19-22-9-5-4-6-10-22/h4-17,20H,3,19H2,1-2H3,(H,33,34)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBDYRTNCZRLK-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01954015 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions, to form the intermediate compounds.
Intermediate Reactions: These intermediates are then subjected to further reactions, such as condensation or cyclization, to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Industrial methods often involve:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD01954015 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
MFCD01954015 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD01954015 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analog : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) shares identical molecular formulas and weights with the hypothetical MFCD01954012. Both exhibit high GI absorption and BBB permeability, making them suitable for medicinal chemistry applications. However, the synthesis of this compound-like compounds requires precise Pd-catalyzed conditions .
Functional Analog : 1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) differs structurally but serves similar roles in drug synthesis. Its lower solubility (0.115 mg/mL in water) compared to boronic acids (0.24 mg/mL) may limit its utility in aqueous reactions .
Physicochemical and Pharmacokinetic Profiles
Table 2: Advanced Property Comparison
Discussion:
- Polar Surface Area (TPSA) : Boronic acids like this compound analogs have lower TPSA (40.46 Ų), enhancing membrane permeability compared to benzimidazoles (65.48 Ų) .
- Synthetic Complexity : Boronic acids are synthetically accessible (score 2.07) compared to benzimidazoles (score 3.45), favoring scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
